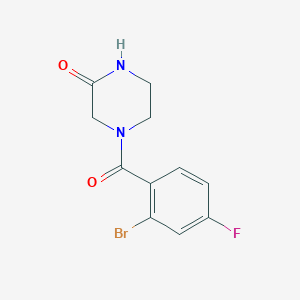

4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one

Description

4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a 2-bromo-4-fluorobenzoyl group. Its molecular formula is C₁₁H₉BrFN₂O₂, with a molecular weight of 313.11 g/mol. The bromine and fluorine atoms at the ortho and para positions of the benzoyl moiety introduce steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(2-bromo-4-fluorobenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFN2O2/c12-9-5-7(13)1-2-8(9)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOOARVJFWZQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The synthesis involves brominating 4-fluorobenzaldehyde in a mixed acid solvent system:

-

Solvent : Trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) in a 5:1 volumetric ratio.

-

Brominating Agent : N-Bromosuccinimide (NBS) or C₅H₆Br₂N₂O₂.

-

Temperature : 50°C with continuous stirring.

-

Reaction Time : 8 hours for initial bromination, followed by a second 48-hour reaction phase to ensure completion.

Yield : 81–85% after purification via n-hexane extraction and reduced-pressure distillation.

Benzoylation of Piperazin-2-one

The coupling of 2-bromo-4-fluorobenzoic acid with piperazin-2-one is critical for introducing the benzoyl moiety. Carbodiimide-mediated coupling, as reported in piperazine derivative syntheses, offers high efficiency.

Carbodiimide-Mediated Amide Bond Formation

-

Reagents :

-

2-Bromo-4-fluorobenzoic acid (1.2 equiv).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv).

-

Hydroxybenzotriazole (HOBt, 1.5 equiv) as a coupling additive.

-

Piperazin-2-one (1.0 equiv).

-

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

-

Conditions : Room temperature, 12–24 hours under nitrogen atmosphere.

Alternative Acyl Chloride Route

-

Acyl Chloride Preparation : Treat 2-bromo-4-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux.

-

Coupling : React the resultant acyl chloride with piperazin-2-one in the presence of a base (e.g., triethylamine).

Yield : Comparable to carbodiimide methods (70–78%), but requires stringent moisture control.

Cyclization and Final Product Isolation

The piperazin-2-one ring’s stability permits direct functionalization without additional cyclization steps. Post-benzoylation, the crude product is purified via:

-

Recrystallization : Using ethanol/water mixtures.

-

Chromatography : Silica gel with ethyl acetate/hexane gradients.

Purity : >95% (HPLC), confirmed by NMR and mass spectrometry.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Bromine and fluorine substituents may direct electrophilic attacks unpredictably. Using bulky bases (e.g., 2,6-lutidine) improves regiocontrol during benzoylation.

-

Solvent Choice : Polar aprotic solvents (DMF) enhance coupling efficiency but complicate purification. Switch to DCM for easier workup.

-

Temperature Sensitivity : Exothermic reactions during acyl chloride formation necessitate controlled addition and cooling.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry could streamline the synthesis:

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used (e.g., azides, nitriles).

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives, potentially altering the bromine or fluorine substituents.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: Utilized in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Potential use in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one is not fully elucidated. its structure suggests it may interact with biological targets such as enzymes or receptors. The presence of the piperazine ring and halogen substituents could facilitate binding to specific molecular targets, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in halogen placement, substituents on the benzoyl ring, and modifications to the piperazin-2-one core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Halogen Positioning: The target compound’s 2-bromo-4-fluoro substituents contrast with 5-bromo-2-fluoro in , altering steric and electronic profiles. Fluorine at position 4 enhances electronegativity, improving metabolic stability compared to non-fluorinated analogs .

Amino or substituted side chains (e.g., in ) improve hydrogen-bonding capacity, critical for enzyme inhibition .

Functional Moieties :

- The isoxazolyl-nitrofuran group in introduces heterocyclic diversity, linked to antitubercular activity. This contrasts with the simpler benzoyl group in the target compound, suggesting divergent biological targets .

Biological Activity

4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one is a synthetic compound belonging to the piperazine family, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a bromo and fluorobenzoyl group. This configuration enhances its interaction with biological targets, particularly in receptor modulation.

Research indicates that compounds with a piperazine moiety often exhibit activity through various mechanisms, including:

- Receptor Modulation : Specifically, compounds like this compound have been identified as antagonists of the P2X7 receptor. This receptor plays a crucial role in inflammatory responses and pain pathways by mediating ATP signaling in immune cells such as macrophages and microglia .

- Antitumor Activity : Studies have shown that related piperazine derivatives can inhibit tumor cell proliferation. For instance, certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Case Studies

- P2X7 Receptor Antagonism : The compound has been shown to effectively inhibit ATP-induced responses in macrophages, which may contribute to its anti-inflammatory properties. This action is particularly relevant in conditions such as chronic pain and neurodegenerative diseases .

- Antitumor Efficacy : In a study evaluating various piperazine derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent. The observed IC50 value of 5.56 µM indicates a promising therapeutic window for further development .

- Antifungal Properties : Preliminary evaluations have indicated that piperazine derivatives possess antifungal activity, although specific data for this compound are still emerging. The structure's ability to interact with fungal cell membranes is hypothesized to play a role in this activity .

Q & A

Q. What are the standard synthetic routes for 4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one?

The synthesis typically involves multi-step reactions, including:

- Acylation of piperazine derivatives : Reacting 2-bromo-4-fluorobenzoic acid derivatives (e.g., acid chlorides) with piperazin-2-one under basic conditions (e.g., KCO) in polar aprotic solvents like dichloromethane .

- Coupling reactions : Intermediate purification via column chromatography (e.g., silica gel, eluting with EtOAc/petroleum ether mixtures) .

- Deprotection and isolation : Use of trifluoroacetic acid (TFA) for boc-group removal, followed by crystallization or recrystallization .

Key Optimization Parameters :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 60–100°C | Higher temperatures accelerate acylation but risk side reactions |

| Solvent | Dichloromethane, DMF | Polar aprotic solvents enhance reactivity |

| Catalyst | KCO, EtN | Bases improve nucleophilicity of piperazine nitrogen |

Q. What characterization techniques are recommended for confirming its structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and piperazine ring integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., bromine/fluorine signatures) .

- X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles .

- HPLC-PDA : Purity assessment (>95% typical for research-grade material) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the bromo-fluorobenzoyl group’s electrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Screening : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Catalyst Selection : Switch from KCO to CsCO for improved base strength in SNAr reactions .

- Flow Chemistry : Continuous flow reactors reduce side reactions and improve reproducibility in industrial-scale synthesis .

Q. How to resolve contradictions in reported biological activities across studies?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structural Analog Comparison : Use SAR tables to identify substituent effects (Table 1) :

| Compound | Substituents | Bioactivity (IC, μM) |

|---|---|---|

| A | 4-Bromo, 2-fluoro | 12.5 (Anticancer) |

| B | 4-Chloro, 2-fluoro | 28.7 (Anticancer) |

| C | 4-Bromo, 3-fluoro | Inactive |

| Key Insight : Bromine at the 4-position and fluorine at 2-position are critical for activity. |

Q. What advanced methods are used for structural elucidation when crystallographic data is ambiguous?

Q. How to design SAR studies to identify key functional groups responsible for bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.